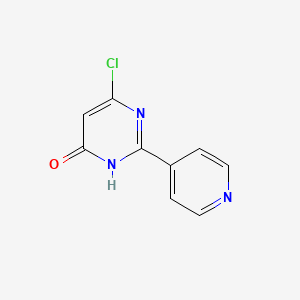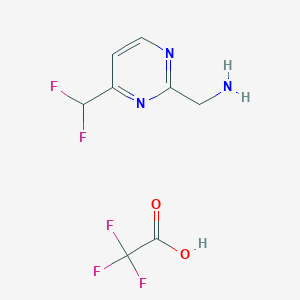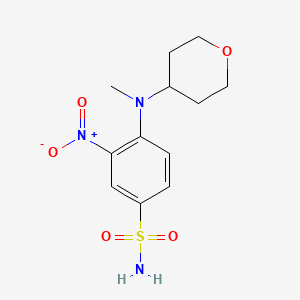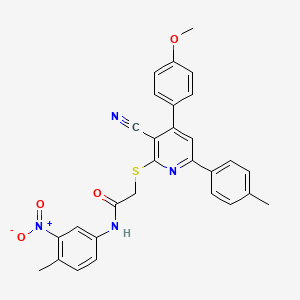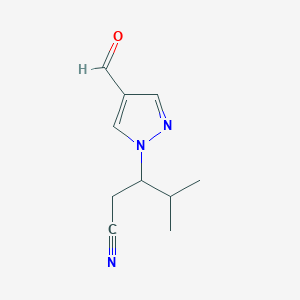![molecular formula C11H10BrN3 B15055634 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and a bromopyridine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with cyclopentanone and hydrazine hydrate under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 3-(5-Fluoropyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 3-(5-Methylpyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Uniqueness
Compared to its analogs, 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile intermediate for the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C11H10BrN3 |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C11H10BrN3/c12-8-4-7(5-13-6-8)11-9-2-1-3-10(9)14-15-11/h4-6H,1-3H2,(H,14,15) |
Clave InChI |
MYWFHLFCVOCMFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NN=C2C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


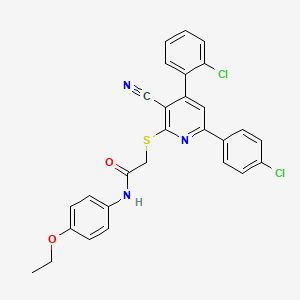
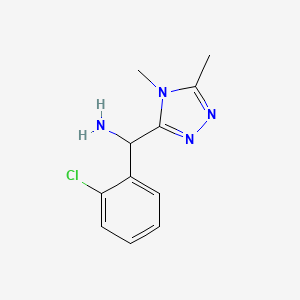

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
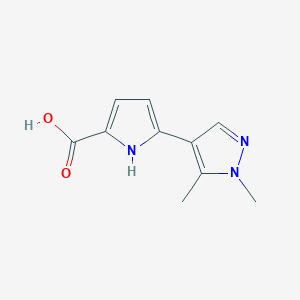
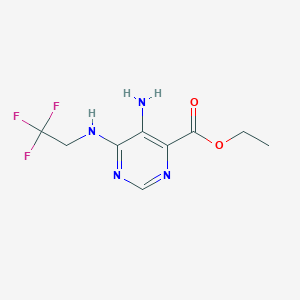
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
